2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-(methylethyl)pheny l]acetamide
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Overview
Description
2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-(methylethyl)phenyl]acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Preparation Methods
The synthesis of 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-(methylethyl)phenyl]acetamide typically involves multi-step synthetic routes. One common method involves the reaction of 3-amino-1,2,4-triazole with appropriate reagents to introduce the ethoxyphenyl and methylethylphenyl groups. The reaction conditions often include the use of solvents like pyridine and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the ring.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-(methylethyl)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for drug development.
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-(methylethyl)phenyl]acetamide involves its interaction with molecular targets in biological systems. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various pathways. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
Similar compounds to 2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-(methylethyl)phenyl]acetamide include other triazole derivatives such as fluconazole, alprazolam, and ribavirin. These compounds share the triazole ring structure but differ in their substituents, leading to variations in their biological activities and applications.
Properties
Molecular Formula |
C21H25N5O2S |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C21H25N5O2S/c1-4-28-16-9-7-8-15(12-16)20-24-25-21(26(20)22)29-13-19(27)23-18-11-6-5-10-17(18)14(2)3/h5-12,14H,4,13,22H2,1-3H3,(H,23,27) |
InChI Key |
ASXABPAGWFWGBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3C(C)C |
Origin of Product |
United States |
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